![molecular formula C13H8N2O2S B1363415 2-(4-Nitrophenyl)Benzo[D]Thiazole CAS No. 22868-34-4](/img/structure/B1363415.png)

2-(4-Nitrophenyl)Benzo[D]Thiazole

Vue d'ensemble

Description

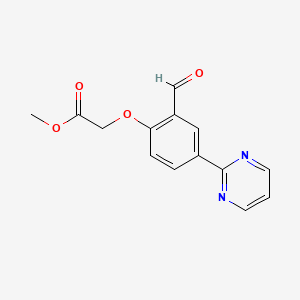

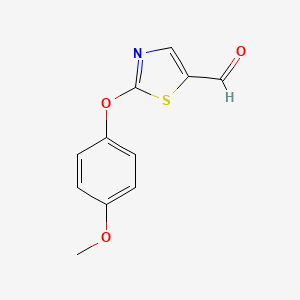

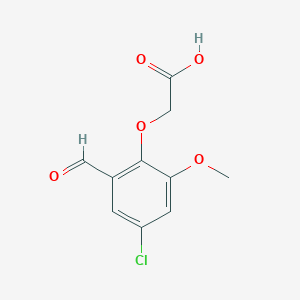

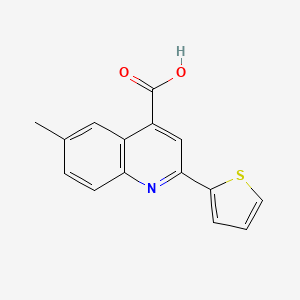

2-(4-Nitrophenyl)benzo[d]thiazole is a chemical compound with the CAS Number: 22868-34-4 . It has a molecular weight of 256.28 and its IUPAC name is 2-(4-nitrophenyl)-1,3-benzothiazole .

Synthesis Analysis

The synthesis of this compound involves several steps. For instance, a simple and efficient mechanochemical route has been reported for the synthesis of 2-aryl benzothiazoles . The procedure involves the use of o-Phenylenediamine and an aromatic aldehyde, which are ground together in a mortar .Molecular Structure Analysis

The InChI code for this compound is 1S/C13H8N2O2S/c16-15(17)10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)18-13/h1-8H . This indicates that the molecule consists of 13 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, it has been reported that the amino group of semicarbazide/thiosemicarbazide hydrochloride acts as a nucleophile, and addition of nucleophilic nitrogen occurs on the active carbonyl group of benzothiazole amide derivatives, resulting in the formation of target compounds .It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Applications De Recherche Scientifique

Synthesis and Characterization

The chemical compound 2-(4-Nitrophenyl)Benzo[D]Thiazole and its derivatives have been synthesized and characterized for various applications. One study presented the synthesis of 2-(benzo[d]thiazol-2-yl) phenyl-4-nitrophenyl alkyl/aryl substituted phosphoramidate derivatives, which exhibited significant antimicrobial activity against certain bacterial strains and fungi. These compounds were characterized using IR, NMR, mass spectral, and elemental analysis methods (S. Reddy, D. Rao, K. Madhu, Ch. Subramanyam, P. Kumari, C. N. Raju, 2018).

Anticancer Potential

Another research focus is on the anticancer potential of this compound derivatives. A novel series of benzothiazole derivatives synthesized from 7-chloro-6-fluoro-2-(4-nitrophenyl)benzo[d]thiazole showed promising in vitro cytotoxicity against mouse Ehrlich Ascites Carcinoma (EAC) and human cancer cell lines, MCF-7 and HeLa (G. Bolakatti, A. Badiger, M. Katagi, N. Miskin, 2014).

Molecular Docking and Computational Studies

The compound's structure also facilitates computational studies and molecular docking. For instance, triazene derivatives containing benzothiazole rings were synthesized and evaluated for their DNA binding activity and cytotoxicity against cancer cell lines. Molecular docking studies provided insights into the binding interactions with cancer proteins, correlating well with experimental findings (M. Alamri, M. AlJahdali, Najlaa S. Al-Radadi, M. Hussien, 2020).

Sensory Applications

The compound's derivatives have also been explored for sensory applications, such as water detection in organic solvents. A study on a tetraphenylethene-based thiazole derivative demonstrated its sensitivity to trace water, indicating potential use as a fluorescent sensor (Hao Sun, Xinxue Tang, Bao-Xi Miao, Yun Yang, Ni Zhonghai, 2018).

Novel Syntheses and Reactivity

The reactivity of related compounds, such as 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, was investigated to explore new synthetic pathways, such as the one-pot synthesis of N-substituted indole-2-thiols, showcasing the versatility and potential of the benzothiazole scaffold in organic synthesis (D. A. Androsov, D. Neckers, 2007).

Safety and Hazards

Mécanisme D'action

Target of Action

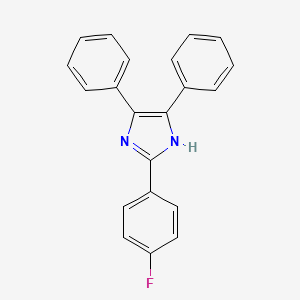

Thiazole derivatives have been known to exhibit diverse biological activities, including analgesic and anti-inflammatory effects .

Mode of Action

It’s known that thiazole derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Thiazole derivatives are known to impact a variety of biochemical pathways, depending on their specific targets .

Result of Action

Thiazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities .

Analyse Biochimique

Biochemical Properties

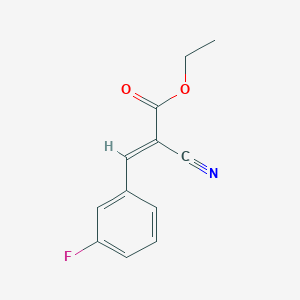

2-(4-Nitrophenyl)Benzo[D]Thiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain enzymes involved in oxidative stress responses, such as superoxide dismutase and glutathione peroxidase . These interactions suggest that this compound may have potential as an antioxidant agent.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in apoptosis and cell proliferation . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of enzymes involved in the oxidative stress response, thereby reducing the levels of reactive oxygen species . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to this compound can lead to significant changes in cellular function, including alterations in cell proliferation and apoptosis rates.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antioxidant activity and inhibition of cell proliferation . At high doses, it can be toxic, leading to adverse effects such as liver damage and oxidative stress . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and cellular metabolism . For example, it can modulate the activity of enzymes involved in the detoxification of reactive oxygen species, leading to changes in metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in certain tissues, leading to localized effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can localize to the mitochondria, where it influences mitochondrial function and oxidative stress responses.

Propriétés

IUPAC Name |

2-(4-nitrophenyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2S/c16-15(17)10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)18-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJBDGQLLLLBGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356629 | |

| Record name | 2-(4-Nitrophenyl)Benzo[D]Thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22868-34-4 | |

| Record name | 2-(4-Nitrophenyl)Benzo[D]Thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

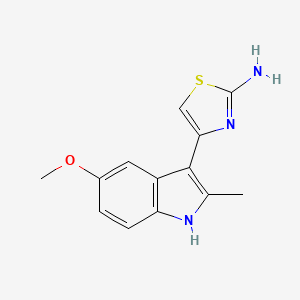

Q1: What is the significance of the nitro group in 2-(4-Nitrophenyl)Benzo[D]Thiazole in the synthesis of the anticancer derivatives?

A1: The research article utilizes this compound as a starting material to synthesize a series of 2-(4-aminophenyl)-6-fluoro-N-(substituted-phenyl)benzo[d]thiazol-7-amine derivatives. The nitro group in the starting material plays a crucial role as it undergoes reduction to an amine group. This newly formed amine group at the 4th position of the phenyl ring then serves as a site for further modifications, allowing the introduction of various substituted phenyl groups. This synthetic strategy enables the exploration of structure-activity relationships by examining how different substituents on this phenyl ring influence the anticancer activity of the resulting compounds [].

Q2: What were the key findings regarding the anticancer activity of the synthesized benzothiazole derivatives?

A2: The study synthesized a series of 2-(4-aminophenyl)-6-fluoro-N-(substituted-phenyl)benzo[d]thiazol-7-amine derivatives, utilizing this compound as a precursor. These derivatives were then evaluated for their in vitro cytotoxicity against murine Ehrlich Ascites Carcinoma (EAC) and two human cancer cell lines, MCF-7 (breast cancer) and HeLa (cervical cancer). The research demonstrated that these novel benzothiazole derivatives exhibited varying degrees of anticancer activity against the tested cell lines []. While the specific structure-activity relationships were not fully elucidated in the provided abstract, this finding highlights the potential of this class of compounds as anticancer agents and warrants further investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Dimethylamino-1-[(4-imidazol-1-yl)phenyl]propen-1-one](/img/structure/B1363333.png)

![4-[2-(4-Bromo-2-methylphenoxy)ethyl]morpholine](/img/structure/B1363367.png)

![2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1363380.png)

![4-Chloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1363383.png)